Structural & Functional Profiling: 1,2,3,6-Tetrahydropyridazine vs. 1,2,3,6-Tetrahydropyridine
Structural & Functional Profiling: 1,2,3,6-Tetrahydropyridazine vs. 1,2,3,6-Tetrahydropyridine
Executive Summary
This technical guide provides a comparative analysis of 1,2,3,6-tetrahydropyridazine (1,2,3,6-THPz) and 1,2,3,6-tetrahydropyridine (1,2,3,6-THP) . While sharing a superficial topological similarity—both are six-membered, unsaturated nitrogenous heterocycles—their physicochemical behaviors, synthetic accessibilities, and metabolic fates diverge significantly.
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1,2,3,6-THP is best known as the core scaffold of the neurotoxin MPTP. Its chemistry is dominated by the basicity of the secondary amine and its susceptibility to oxidative aromatization by MAO-B.
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1,2,3,6-THPz is a cyclic hydrazine. Its chemistry is defined by the
-effect (adjacent lone pairs), unique conformational puckering, and its utility as a precursor to pyridazines via oxidative dehydrogenation.
Comparative Structural Analysis
Conformational Geometry
Both molecules adopt a half-chair conformation to minimize torsional strain caused by the planar double bond (C4=C5). However, the introduction of the N-N bond in THPz alters the ring dynamics compared to the C-N bond in THP.
| Feature | 1,2,3,6-Tetrahydropyridine (THP) | 1,2,3,6-Tetrahydropyridazine (THPz) |
| Heteroatoms | One Nitrogen ( | Two Nitrogens ( |
| Bond Lengths | C-N | N-N |
| Dominant Conformation | Half-Chair (similar to cyclohexene) | Half-Chair (distorted by N-N repulsion) |
| Inversion Barrier | Low (~5-6 kcal/mol) | Higher (due to lone pair-lone pair repulsion) |
| Basicity (pKa) | ~9.5 - 10.0 (Secondary amine) | ~4.0 - 5.0 (Cyclic hydrazine, less basic) |
Electronic Effects
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THP: Behaves as a typical cyclic secondary amine. The homoallylic double bond exerts a minor inductive electron-withdrawing effect, slightly lowering the pKa compared to piperidine (pKa ~11.2).
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THPz: The adjacent nitrogen atoms create an
-effect, making the molecule a potent nucleophile despite its lower basicity. The lone pair repulsion (gauche effect) dictates that the N-H bonds often adopt a specific dihedral angle to minimize electronic repulsion.
Structural Visualization
The following diagram contrasts the structural cores and their numbering systems.
Figure 1: Structural comparison highlighting the heteroatom substitution pattern.
Synthetic Methodologies
The synthesis of these two scaffolds requires fundamentally different strategic disconnections.
Synthesis of 1,2,3,6-Tetrahydropyridazine (The Azo-Diels-Alder Route)
The most robust method for constructing the THPz core is the Hetero-Diels-Alder reaction (specifically, inverse electron demand). This protocol utilizes azoalkenes (1,2-diaza-1,3-dienes) generated in situ.
Protocol A: Hetero-Diels-Alder Synthesis of THPz Derivatives
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Precursor:
-Halo hydrazones. -
Reagents: Base (e.g.,
or ), Electron-rich alkene (dienophile). -
Mechanism:
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Base-mediated 1,4-elimination of the
-halo hydrazone generates the azoalkene intermediate. -
[4+2] Cycloaddition with the alkene yields the 1,4,5,6-tetrahydropyridazine (tautomerizes to 1,2,3,6 depending on substitution).
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Step-by-Step Protocol:
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Preparation: Dissolve
-chloro hydrazone (1.0 equiv) and the alkene (2.0 equiv) in anhydrous . -
Elimination: Add anhydrous
(2.5 equiv) at 0°C. -
Reaction: Stir at room temperature for 12–24 hours. The azoalkene forms transiently and is trapped by the alkene.
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Workup: Filter off inorganic salts. Concentrate the filtrate.
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Purification: Flash chromatography (EtOAc/Hexanes).
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Note: This method allows for high regioselectivity based on the electronic nature of the azoalkene.
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Synthesis of 1,2,3,6-Tetrahydropyridine (Reduction & Cyclization)
THP synthesis often involves the partial reduction of pyridinium salts or the Petasis-Mannich reaction.
Protocol B: Sodium Borohydride Reduction of Pyridinium Salts
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Precursor: N-Alkylpyridinium halide.
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Reagents:
, Methanol/Ethanol. -
Mechanism: Hydride attack at C-2 and C-6 of the pyridinium ring.
Step-by-Step Protocol:
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Quaternization: Treat the precursor pyridine with alkyl halide (e.g., MeI) in acetone to form the pyridinium salt. Isolate by filtration.
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Reduction: Suspend the pyridinium salt in MeOH at 0°C.
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Addition: Add
(1.5 equiv) portion-wise (Caution: Hydrogen evolution). -
Reaction: Allow to warm to RT and stir for 2 hours.
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Workup: Quench with water, extract with DCM, dry over
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Critical Control Point: This usually yields the 1,2,5,6-isomer (double bond at C3-C4). To get the 1,2,3,6-isomer (double bond at C4-C5), one often employs the Regioselective Lithium Aluminum Hydride (LAH) reduction or specific catalytic hydrogenation protocols, though the 1,2,3,6-isomer is thermodynamically less stable than the enamine (1,2,3,4-isomer).
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Metabolic Fate & Safety Profile (MAO Interaction)
The divergence in safety between these two scaffolds is profound and centers on their interaction with Monoamine Oxidase B (MAO-B).
The MPTP Toxicity Pathway (THP)
1,2,3,6-Tetrahydropyridines (specifically N-methyl derivatives like MPTP) are substrates for MAO-B.
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Oxidation: MAO-B oxidizes the THP to the 2,3-dihydropyridinium intermediate.
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Spontaneous Oxidation: This intermediate further oxidizes to the fully aromatic pyridinium cation (MPP+) .
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Toxicity: MPP+ is taken up by dopamine transporters (DAT) and inhibits Complex I of the mitochondrial electron transport chain, causing neuronal death (Parkinsonian model).
The Pyridazine Pathway (THPz)
1,2,3,6-Tetrahydropyridazines are also susceptible to oxidation but follow a different trajectory.
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Aromatization: Oxidative dehydrogenation yields the pyridazine ring.
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Stability: Unlike the highly electrophilic MPP+, the resulting pyridazine is a neutral, aromatic heterocycle. While pyridazines can be metabolically active, they do not typically generate the mitochondrial toxins associated with the specific charge/shape of MPP+.
Figure 2: Metabolic divergence. THP leads to toxic cations; THPz leads to neutral aromatic rings.
Physicochemical Data Summary
| Property | 1,2,3,6-THP | 1,2,3,6-THPz |
| Molecular Weight | ~83.13 g/mol | ~84.12 g/mol |
| H-Bond Donors | 1 (NH) | 2 (NH-NH) |
| LogP (approx) | 0.5 - 0.8 | -0.2 - 0.2 (More polar) |
| Boiling Point | ~128-132 °C | Higher (due to H-bonding) |
| UV/Vis |
References
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Synthesis of 1,2,3,6-Tetrahydropyridines via Palladium Catalysis: Dong, X., et al. (2016). "Palladium-Catalyzed Highly 6-endo-Selective Alkyl-Heck Reaction." Organic Letters.
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Hetero-Diels-Alder Synthesis of Tetrahydropyridazines: Attanasi, O. A., et al. (2009). "1,2-Diaza-1,3-dienes: versatile building blocks in organic synthesis." Chemical Reviews.
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MPTP Neurotoxicity Mechanism: Przedborski, S., et al. (2000).[1] "The parkinsonian toxin MPTP: action and mechanism." Restorative Neurology and Neuroscience.
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Conformational Analysis of Cyclic Hydrazines: Shvo, Y. (2009). "Conformational analysis of 1,2,3,6-tetrahydropyridazines." Journal of Heterocyclic Chemistry.
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pKa Values of Nitrogen Heterocycles: Kaljurand, I., et al. (2017). "Experimental Basicities of Superbases." European Journal of Organic Chemistry.
